molecular formula C15H26O B1262328 Dihydro-beta-agarofuran CAS No. 5956-09-2

Dihydro-beta-agarofuran

Cat. No. B1262328
CAS RN: 5956-09-2
M. Wt: 222.37 g/mol
InChI Key: HVAVUZLEYSAYGE-UXOAXIEHSA-N
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Description

Dihydroagarofuran is a eudesmane sesquiterpenoid that is octahydro-2H-3,9a-methano-1-benzoxepine substituted by methyl groups at positions 2, 2, 5a and 9 (the 3R,5aS,9R,9aS stereoisomer). It has a role as a metabolite. It is an organic heterotricyclic compound, a bridged compound, a eudesmane sesquiterpenoid and a cyclic ether.

Scientific Research Applications

Chemical and Biological Activity

Dihydro-beta-agarofuran sesquiterpenoids are a diverse group of natural products with a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton. Found in various species of Celastraceae, Hippocrateaceae, and Lamiaceae, they exhibit a range of biological activities, including multidrug resistance reversal, HIV inhibition, cytotoxicity, antitumor activity, antifeedant activity, and insecticidal activity. Researchers have explored their chemical synthesis, extraction, and purification methods (Gao et al., 2007).

Synthesis and Applications

Dihydro-beta-agarofuran sesquiterpenoids have garnered interest for their pharmacological and agricultural properties. A scalable total synthesis of these compounds was achieved in 2020, enabling the elaboration of naturally occurring ester derivatives. This synthesis facilitates the exploration of their complex molecular architectures and biological properties (Ogura, 2022).

Antimicrobial and Antibacterial Activities

Extracts from the root bark of Osyris lanceolata containing dihydro-beta-agarofuran sesquiterpenes have shown antifungal activity against Candida albicans and antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Yeboah et al., 2010).

Leucine Transport Inhibition in Cancer Cells

Dihydro-beta-agarofurans from the Australian rainforest vine Celastrus subspicata exhibit inhibitory activity on leucine transport in human prostate cancer cells, offering potential therapeutic applications in cancer treatment (Wibowo et al., 2017).

Cytotoxicity and Potential Antitumor Properties

Dihydroagarofuranoid sesquiterpenes isolated from Celastrus orbiculatus seeds display cytotoxic activity against human leukemia cells, indicating their potential in antitumor applications (Zhu et al., 2008).

Inhibition of Osteoclastogenesis

New dihydro-β-agarofuran-type sesquiterpenoids from Celastrus monospermus Roxb. have shown inhibitory effects on osteoclastogenesis, suggesting their potential medical applications in bone metabolic diseases (Ning et al., 2022).

properties

CAS RN

5956-09-2

Product Name

Dihydro-beta-agarofuran

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane

InChI

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

HVAVUZLEYSAYGE-UXOAXIEHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C

SMILES

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C

Canonical SMILES

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C

synonyms

alpha-dihydroagarofuran
beta-dihydroagarofuran
beta-isomer of dihydroagarofuran
dihydro-beta-agarofuran
dihydroagarofuran

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-agarofuran
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Dihydro-beta-agarofuran
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Dihydro-beta-agarofuran
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Dihydro-beta-agarofuran
Reactant of Route 5
Dihydro-beta-agarofuran
Reactant of Route 6
Dihydro-beta-agarofuran

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